Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate
CAS No.: 84711-26-2
Cat. No.: VC3965545
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84711-26-2 |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | ethyl 3-[(1R)-1-phenylethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)/t10-/m1/s1 |
| Standard InChI Key | URUAOABMVSHWSB-SNVBAGLBSA-N |
| Isomeric SMILES | CCOC(=O)C1=CNC(=S)N1[C@H](C)C2=CC=CC=C2 |
| SMILES | CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s core consists of a partially saturated imidazole ring (2,3-dihydro-1H-imidazole) with a thioxo group at position 2 and a carboxylate ester at position 4. The (R)-configured 1-phenylethyl substituent at position 3 introduces chirality, critical for its interactions with biological targets . The IUPAC name, ethyl 3-[(1R)-1-phenylethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate, reflects this arrangement.
Key Structural Features:
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Imidazole Core: A five-membered heterocycle with two nitrogen atoms, enabling participation in hydrogen bonding and π-π interactions.
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Thioxo Group (S=): Enhances electrophilicity and serves as a site for oxidation or nucleophilic substitution.
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Phenylethyl Substituent: Introduces steric bulk and chiral centers, influencing receptor binding specificity .
Stereochemical Significance
The (R)-configuration at the phenylethyl group is crucial for its biological activity. Enantiomeric purity is often achieved via chiral resolution or asymmetric synthesis, as demonstrated in protocols using (R)-1-phenylethylamine precursors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Intermediate Formation: Reaction of (R)-1-phenylethylamine with ethyl chloroformate yields a carbamate intermediate.
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Cyclization: Treatment with thiourea in ethanol or methanol under reflux facilitates imidazole ring closure. Optimal temperatures (80–100°C) and reaction times (24–48 hours) achieve yields of 52–67%.
Example Protocol:
Industrial-Scale Manufacturing
Industrial methods prioritize efficiency and scalability:
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Continuous Flow Reactors: Reduce reaction times and improve yield consistency.
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Automated Purification: Chromatography and recrystallization ensure >98% purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.35 g/mol | |
| Density | 1.26 g/cm³ | |
| Boiling Point | 386.8°C | |
| Flash Point | 187.7°C | |
| Solubility | Slightly soluble in water; soluble in ethanol, DMSO |
The compound’s low water solubility necessitates formulation with co-solvents for biological assays.
Biological Activity and Mechanisms
Enzyme and Receptor Modulation
The thioxo-imidazole core interacts with central nervous system (CNS) targets, including GABA<sub>A</sub> receptors, mimicking the activity of etomidate, a related anesthetic. Binding studies indicate allosteric modulation of receptor conformations, enhancing inhibitory neurotransmission.
Apoptotic Pathway Modulation:
Antimicrobial Effects
Preliminary screens show moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL), likely via thiol group disruption of microbial enzymes .
Applications in Scientific Research
Medicinal Chemistry
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Drug Development: Serves as a precursor for hybrid molecules targeting opioid receptors and ion channels .
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Prodrug Design: Ester hydrolysis in vivo generates bioactive carboxylic acid derivatives.
Coordination Chemistry
The thioxo group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>). These complexes exhibit enhanced catalytic activity in oxidation reactions .
Industrial Uses
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Specialty Chemicals: Intermediate in synthesizing corrosion inhibitors and polymer additives .
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Analytical Standards: Chiral reference material for HPLC method development .
Comparison with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Etomidate | Lacks thioxo group; shorter alkyl chain | Anesthetic; adrenal suppression |
| Metomidate | Nitroimidazole core; radioiodinated | Diagnostic imaging agent |
| Current Compound | Thioxo group; chiral phenylethyl | Broader enzyme modulation |
The thioxo group in Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate enhances its redox activity compared to analogs, enabling diverse chemical transformations.
Recent Developments and Future Directions
Synthesis Innovations
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Microwave-Assisted Reactions: Reduce cyclization time to 2–4 hours with comparable yields (50–60%).
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves >99% enantiomeric excess .
Pharmacological Research
Ongoing studies explore its potential in:
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